Cas no 1785512-04-0 (2-Oxo-2,3-dihydro-1,3-benzothiazole-7-carbonitrile)

2-Oxo-2,3-dihydro-1,3-benzothiazole-7-carbonitrile is a heterocyclic compound featuring a benzothiazole core with a cyano substituent at the 7-position and a carbonyl group at the 2-position. This structure imparts versatility in organic synthesis, particularly as a building block for pharmaceuticals and agrochemicals. The electron-withdrawing cyano group enhances reactivity, facilitating nucleophilic substitutions or cyclization reactions. Its rigid benzothiazole scaffold contributes to stability, making it suitable for applications requiring robust intermediates. The compound’s well-defined crystalline form ensures consistent purity, critical for research and industrial processes. Its utility extends to the development of bioactive molecules, including potential enzyme inhibitors or fluorescent probes, owing to its tunable electronic properties.
2-Oxo-2,3-dihydro-1,3-benzothiazole-7-carbonitrile structure
1785512-04-0 structure
Product name:2-Oxo-2,3-dihydro-1,3-benzothiazole-7-carbonitrile
CAS No:1785512-04-0
MF:C8H4N2OS
MW:176.195159912109
MDL:MFCD34186511
CID:5619891
PubChem ID:84655526

2-Oxo-2,3-dihydro-1,3-benzothiazole-7-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-oxo-2,3-dihydro-1,3-benzothiazole-7-carbonitrile
    • 1785512-04-0
    • EN300-28305427
    • 7-Benzothiazolecarbonitrile, 2,3-dihydro-2-oxo-
    • 2-Oxo-2,3-dihydro-1,3-benzothiazole-7-carbonitrile
    • MDL: MFCD34186511
    • Inchi: 1S/C8H4N2OS/c9-4-5-2-1-3-6-7(5)12-8(11)10-6/h1-3H,(H,10,11)
    • InChI Key: JXYXQGKSUGHQHQ-UHFFFAOYSA-N
    • SMILES: S1C(NC2C=CC=C(C#N)C1=2)=O

Computed Properties

  • Exact Mass: 176.00443393g/mol
  • Monoisotopic Mass: 176.00443393g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 257
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 78.2Ų

Experimental Properties

  • Density: 1.51±0.1 g/cm3(Predicted)
  • pka: 9.26±0.20(Predicted)

2-Oxo-2,3-dihydro-1,3-benzothiazole-7-carbonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-28305427-0.05g
2-oxo-2,3-dihydro-1,3-benzothiazole-7-carbonitrile
1785512-04-0 95%
0.05g
$811.0 2023-05-24
Enamine
EN300-28305427-2.5g
2-oxo-2,3-dihydro-1,3-benzothiazole-7-carbonitrile
1785512-04-0 95%
2.5g
$5983.0 2023-05-24
Enamine
EN300-28226415-0.1g
2-oxo-2,3-dihydro-1,3-benzothiazole-7-carbonitrile
1785512-04-0 95.0%
0.1g
$1058.0 2025-03-19
1PlusChem
1P0281O8-1g
2-oxo-2,3-dihydro-1,3-benzothiazole-7-carbonitrile
1785512-04-0 95%
1g
$3836.00 2023-12-20
1PlusChem
1P0281O8-2.5g
2-oxo-2,3-dihydro-1,3-benzothiazole-7-carbonitrile
1785512-04-0 95%
2.5g
$7457.00 2023-12-20
1PlusChem
1P0281O8-100mg
2-oxo-2,3-dihydro-1,3-benzothiazole-7-carbonitrile
1785512-04-0 95%
100mg
$1370.00 2023-12-20
Enamine
EN300-28305427-10.0g
2-oxo-2,3-dihydro-1,3-benzothiazole-7-carbonitrile
1785512-04-0 95%
10g
$13126.0 2023-05-24
Enamine
EN300-28305427-1.0g
2-oxo-2,3-dihydro-1,3-benzothiazole-7-carbonitrile
1785512-04-0 95%
1g
$3053.0 2023-05-24
Enamine
EN300-28305427-0.5g
2-oxo-2,3-dihydro-1,3-benzothiazole-7-carbonitrile
1785512-04-0 95%
0.5g
$2382.0 2023-05-24
Enamine
EN300-28226415-0.25g
2-oxo-2,3-dihydro-1,3-benzothiazole-7-carbonitrile
1785512-04-0 95.0%
0.25g
$1510.0 2025-03-19

Additional information on 2-Oxo-2,3-dihydro-1,3-benzothiazole-7-carbonitrile

Comprehensive Overview of 2-Oxo-2,3-dihydro-1,3-benzothiazole-7-carbonitrile (CAS No. 1785512-04-0): Properties, Applications, and Innovations

The compound 2-Oxo-2,3-dihydro-1,3-benzothiazole-7-carbonitrile (CAS No. 1785512-04-0) is a heterocyclic organic molecule that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features and versatile reactivity. With a molecular formula of C8H4N2OS, this benzothiazole derivative is characterized by a fused bicyclic system incorporating a carbonitrile group at the 7-position, which enhances its potential as a building block for drug discovery and material science applications.

Recent studies highlight the growing interest in 2-Oxo-2,3-dihydro-1,3-benzothiazole-7-carbonitrile as a precursor for synthesizing bioactive molecules. Researchers are particularly intrigued by its role in developing kinase inhibitors and antimicrobial agents, aligning with the global demand for novel therapeutics. The compound's electron-withdrawing nitrile group and hydrogen-bond acceptor sites make it a valuable scaffold for modulating protein-ligand interactions, a hot topic in computational chemistry and AI-driven drug design.

From an industrial perspective, CAS 1785512-04-0 is increasingly explored in green chemistry protocols. Innovations such as solvent-free synthesis and catalytic C-H activation reactions have been reported, addressing sustainability concerns—a key focus in modern chemical manufacturing. These advancements resonate with the ESG (Environmental, Social, and Governance) trends dominating scientific discourse.

The compound's physicochemical properties—including a melting point range of 210–215°C and moderate solubility in polar aprotic solvents—are critical for formulation scientists. Its stability under physiological pH conditions makes it suitable for prodrug development, a frequently searched topic in pharmacokinetics forums. Analytical techniques like HPLC-MS and NMR spectroscopy are routinely employed for quality control, reflecting the industry's emphasis on QC/QA compliance.

Emerging applications of 2-Oxo-2,3-dihydro-1,3-benzothiazole-7-carbonitrile extend to organic electronics, where its conjugated system shows promise in OLED materials. This interdisciplinary potential has sparked discussions in materials science communities, particularly regarding structure-property relationships—a trending subject in academic literature.

Safety assessments indicate that proper handling with PPE (Personal Protective Equipment) is sufficient for laboratory use, though comprehensive toxicological data remain an active area of study. Regulatory databases like REACH and FDA guidelines are frequently referenced in safety datasheets, underscoring the importance of regulatory compliance in chemical distribution.

In summary, 2-Oxo-2,3-dihydro-1,3-benzothiazole-7-carbonitrile exemplifies the convergence of medicinal chemistry, sustainable synthesis, and advanced materials. Its multifaceted utility continues to inspire research across disciplines, making CAS 1785512-04-0 a compound of enduring scientific and industrial relevance.

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